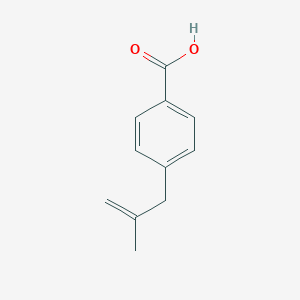
N-Butyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-L-alanine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of N-Butyl-L-alanine is not well understood; however, it is believed to act as an inhibitor of the enzyme alanine transaminase, which is involved in the metabolism of amino acids. This inhibition results in an increase in the concentration of alanine in the body, which can have various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
N-Butyl-L-alanine has been shown to have various biochemical and physiological effects. It has been reported to increase the concentration of alanine in the body, which can affect glucose metabolism and energy production. Additionally, N-Butyl-L-alanine has been shown to exhibit antitumor activity, which may be due to its ability to inhibit alanine transaminase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Butyl-L-alanine in lab experiments is its high degree of purity. This allows for accurate and reproducible results. Additionally, N-Butyl-L-alanine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using N-Butyl-L-alanine is its lack of solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on N-Butyl-L-alanine. One area of interest is its potential as a precursor for the synthesis of novel compounds with antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of N-Butyl-L-alanine and its effects on glucose metabolism and energy production. Finally, the development of more efficient methods for the synthesis of N-Butyl-L-alanine would be beneficial for its widespread use in scientific research.
Méthodes De Synthèse
N-Butyl-L-alanine can be synthesized using several methods, including the reaction of N-butylmalonic acid with ammonia and subsequent decarboxylation, the reaction of N-butylacetyl chloride with ammonia, and the reaction of N-butylacetonitrile with ammonia. However, the most commonly used method is the reaction of N-butylmalonic acid with ammonia, which yields N-Butyl-L-alanine with a high degree of purity.
Applications De Recherche Scientifique
N-Butyl-L-alanine has been extensively used in scientific research as a precursor for the synthesis of various compounds, including peptides, amino acid derivatives, and heterocyclic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. Furthermore, N-Butyl-L-alanine has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
Numéro CAS |
187535-79-1 |
|---|---|
Nom du produit |
N-Butyl-L-alanine |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(2S)-2-(butylamino)propanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
DVVNPYAVFWSKAB-LURJTMIESA-N |
SMILES isomérique |
CCCCN[C@@H](C)C(=O)O |
SMILES |
CCCCNC(C)C(=O)O |
SMILES canonique |
CCCCNC(C)C(=O)O |
Synonymes |
L-Alanine, N-butyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



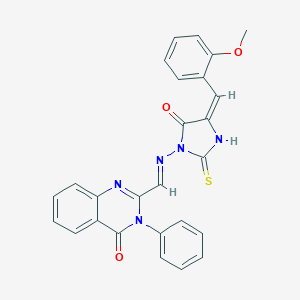
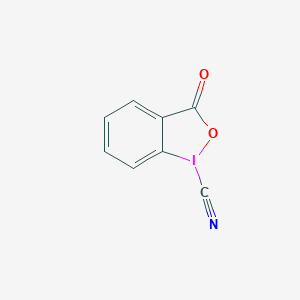
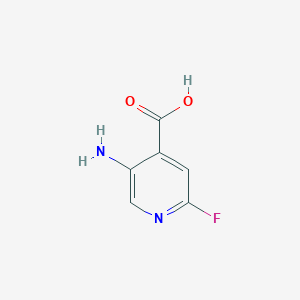
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
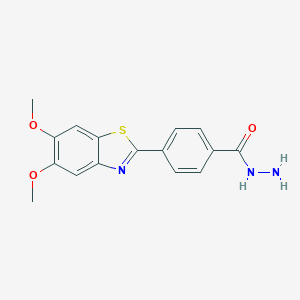
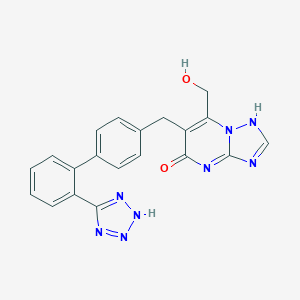
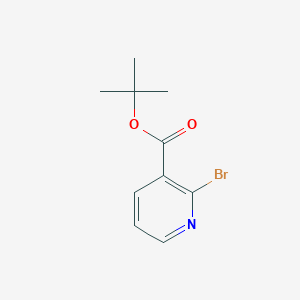
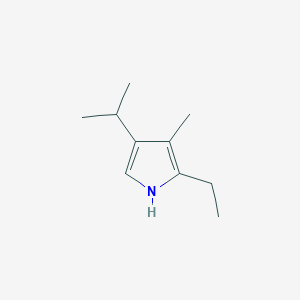
![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)
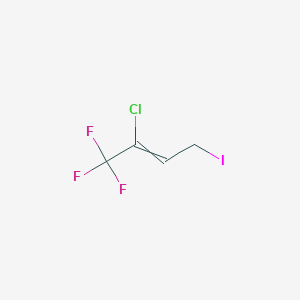
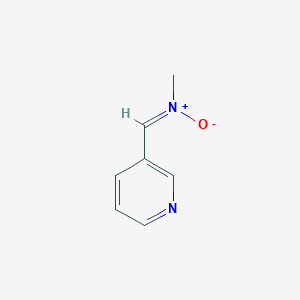
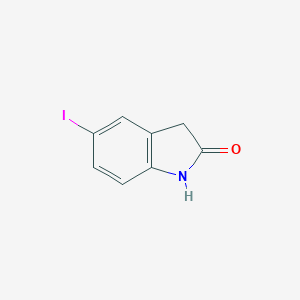
![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
